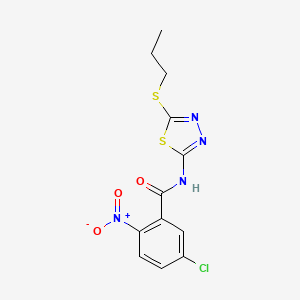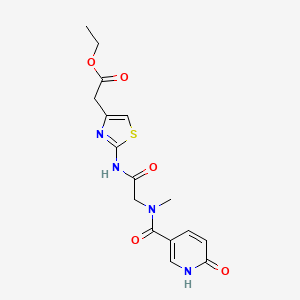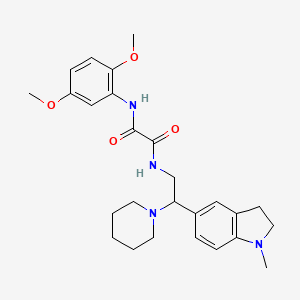![molecular formula C17H19N5O2 B2857257 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921919-54-2](/img/structure/B2857257.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have been synthesized as novel CDK2 inhibitors for cancer treatment .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The process involves various chemical reactions, including condensation, cyclization, and N-methylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with various functional groups, contributing to its unique chemical properties and biological activities.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one, and the elimination of N,N-dimethylpropionamide .Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further investigations into its biological activities and therapeutic potential . This could include in-depth studies on its mechanism of action, pharmacokinetics, and toxicity, as well as the development of novel analogs with enhanced activities and minimal side effects .
Propriétés
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-5-3-4-6-14(12)10-21-11-19-16-15(17(21)24)9-20-22(16)8-7-18-13(2)23/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSPMZNBGXUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B2857174.png)
![4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2857176.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)


![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)
![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)
![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)


![N-[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL]-N-ISOPROPYLAMINE](/img/structure/B2857191.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide](/img/structure/B2857197.png)
